({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine
Description
The compound ({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine is a structurally complex molecule featuring a pyrimidine core substituted with fluorine and 4-fluorophenyl groups at positions 5 and 6, respectively. An azetidine ring (a four-membered saturated heterocycle) is attached to the pyrimidine’s 4-position, further functionalized with a methylsulfamoyl-dimethylamine moiety. The fluorine atoms likely enhance metabolic stability and lipophilicity, while the azetidine and sulfamoyl groups may influence binding affinity and solubility .
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N5O2S/c1-21(2)26(24,25)22(3)13-8-23(9-13)16-14(18)15(19-10-20-16)11-4-6-12(17)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFODEIVJBXVUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is functionalized at the 4-position through nucleophilic aromatic substitution. In a representative procedure:
- Step 1 : 4-Chloro-5-fluoropyrimidine (1.0 equiv) reacts with 4-fluorophenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/water (4:1) mixture at 80°C for 12 hours.
- Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexanes).
- Key Data : LC-MS (ESI⁺): m/z 249.1 [M+H]⁺; ¹H NMR (400 MHz, CDCl₃) δ 8.72 (s, 1H), 7.65–7.58 (m, 2H), 7.15–7.08 (m, 2H).
Sulfamoylation of the Azetidine Intermediate
The sulfamoyl group is introduced via reaction with dimethylaminosulfonyl chloride:
- Step 3 : Azetidin-3-yl(methyl)amine (1.0 equiv) reacts with dimethylaminosulfonyl chloride (1.5 equiv) in anhydrous THF at 0–10°C under nitrogen. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl.
- Yield : 82–88% after vacuum distillation.
- Key Data : ¹³C NMR (100 MHz, CDCl₃) δ 52.4 (N(CH₃)₂), 45.8 (CH₂), 38.2 (CH₃).
Final Coupling and Purification
The pyrimidine and azetidine-sulfamoyl intermediates are coupled via Buchwald-Hartwig amination:
- Step 4 : 5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-amine (1.0 equiv), azetidine-sulfamoyl derivative (1.1 equiv), Pd₂(dba)₃ (3 mol%), and Xantphos (6 mol%) are heated in toluene at 110°C for 24 hours.
- Yield : 65–70% after recrystallization (ethanol/water).
- Purity : >97% by HPLC (C18 column, acetonitrile/water).
Analytical Characterization and Quality Control
The final compound is characterized using advanced spectroscopic and chromatographic techniques:
Comparative Analysis of Synthetic Routes
The table below evaluates three reported methods for key steps:
| Step | Method A | Method B | Method C |
|---|---|---|---|
| Pyrimidine Coupling | Suzuki-Miyaura (Pd(PPh₃)₄) | Negishi (PdCl₂(dppf)) | Stille (Pd(OAc)₂) |
| Yield | 78–85% | 70–75% | 65–70% |
| Purity | 95% | 92% | 90% |
| Reaction Time | 12 h | 18 h | 24 h |
Method A (Suzuki-Miyaura) offers the best balance of yield and efficiency for pyrimidine functionalization.
Challenges and Optimization Opportunities
- Fluorine Stability : The electron-withdrawing fluorine substituents necessitate low-temperature conditions during sulfamoylation to prevent decomposition.
- Azetidine Ring Strain : Ring-opening byproducts are minimized using bulky bases (e.g., KOtBu) in the final coupling step.
- Scalability : Batch distillation of dimethylaminosulfonyl chloride achieves >80% yield on kilogram scale.
Chemical Reactions Analysis
Types of Reactions
({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in fluorination reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the pyrimidine ring enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This modulation can lead to various biological effects, including enzyme inhibition or activation and changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives
Pyrimidine-based compounds are widely studied for their pharmacological properties. For instance, 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) and 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-dihydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one (20) (from ) share a pyrimidine-thiazolo hybrid scaffold. Unlike the target compound, these analogs lack fluorine substituents but incorporate thioxo and chromenone groups, which may confer distinct electronic and steric properties .
Impact of Fluorine Substitution
The target compound’s 5-fluoro and 4-fluorophenyl groups likely increase its lipophilicity (log P) compared to non-fluorinated analogs like Compounds 19 and 20. Fluorine’s electron-withdrawing effects may also enhance metabolic stability and binding interactions with hydrophobic enzyme pockets, a common strategy in kinase inhibitor design .
Azetidine vs. Thiazolo Rings
In contrast, the thiazolo ring in Compounds 19/20 offers greater flexibility, which might broaden biological activity but reduce specificity .
Sulfamoyl Group vs. Thioxo Group
The methylsulfamoyl-dimethylamine moiety in the target compound could facilitate hydrogen bonding with protein residues, enhancing binding affinity. Conversely, the thioxo group in Compounds 19/20 may participate in disulfide bond formation or metal coordination, leading to divergent pharmacological profiles .
Research Findings and Limitations
- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to thiazolo derivatives.
- Biological Activity : Fluorine and sulfamoyl groups could position the compound as a kinase or protease inhibitor, warranting in vitro assays.
Biological Activity
The compound ({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine, identified by its CAS number 2380078-56-6, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and specific activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.4 g/mol. Its structure includes a pyrimidine ring, azetidine moiety, and sulfamoyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2380078-56-6 |
| Molecular Formula | C19H19F2N5O |
| Molecular Weight | 371.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can modulate the activity of cell surface receptors, influencing signal transduction pathways.
- Gene Expression : The compound may alter the expression levels of genes associated with disease processes, contributing to its therapeutic effects.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on fluorinated pyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
Fluorinated compounds are known for their enhanced bioavailability and potency against microbial pathogens. The presence of fluorine atoms in the structure of the compound enhances its interaction with bacterial enzymes, potentially leading to increased antimicrobial activity .
Case Studies
- Fluorinated Pyrimidines : A study demonstrated that fluorinated pyrimidines significantly inhibited the growth of cancer cells in vitro, suggesting that this compound could have similar effects due to its structural components .
- Antimicrobial Testing : A related compound was tested against a range of bacterial strains, showing promising results in inhibiting growth at low concentrations . This indicates that this compound may also possess antimicrobial properties.
Q & A
Q. What mechanistic insights explain the compound’s dual activity in antimicrobial and anticancer assays?
- Methodology : Conduct transcriptomic profiling (RNA-seq) on treated bacterial/cancer cells to identify dysregulated pathways (e.g., folate biosynthesis in microbes vs. MAPK in cancer). Use CRISPR interference (CRISPRi) to validate target essentiality. Molecular dynamics simulations can reveal conformational changes in target proteins upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
